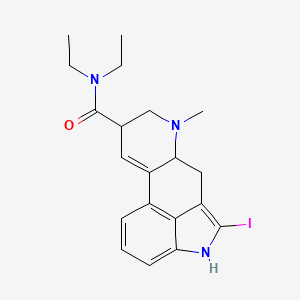

Lsd, iodo

Description

Contextualization of Lysergamide (B1675752) Analogs within Neuropharmacology Research

Lysergamides are a class of compounds built upon the ergoline (B1233604) scaffold, a tetracyclic ring system that is also the foundation for many naturally occurring ergot alkaloids. semanticscholar.orgwikipedia.org Within neuropharmacology, these analogs are primarily investigated for their interaction with various neurotransmitter receptors, most notably serotonin (B10506) (5-HT), dopamine (B1211576), and adrenergic receptors. wikipedia.orgwikipedia.org The parent compound, lysergic acid diethylamide (LSD), is a potent agonist at several serotonin receptors, particularly the 5-HT2A receptor, an interaction linked to its significant psychoactive effects. mind-foundation.org

The modification of the lysergamide structure, such as the introduction of a halogen atom like iodine, can dramatically alter the compound's pharmacological profile. These changes can affect receptor affinity, efficacy (the ability to activate the receptor), and selectivity. By creating and studying these analogs, researchers can dissect the specific contributions of different parts of the molecule to its biological activity and explore the structure-activity relationships that govern receptor interactions. nih.gov This approach is fundamental to understanding the complex signaling pathways in the brain and developing more selective pharmacological tools.

Historical Development of Ergoline Derivative Research and Their Modified Forms

The scientific investigation of ergoline derivatives has a rich history rooted in the study of ergot, a fungus that grows on rye. wikipedia.org Early research in the 20th century, pioneered by chemists like Arthur Stoll at Sandoz Laboratories, focused on isolating and characterizing the active constituents of ergot for medicinal purposes. wikipedia.orgresearchgate.net This work led to the identification of several medically important ergot alkaloids. wikipedia.org

A pivotal moment in this field was the synthesis of lysergic acid diethylamide (LSD) in 1938 by Swiss chemist Albert Hofmann, also at Sandoz. todayifoundout.comwikipedia.orgbritannica.com Hofmann was systematically synthesizing derivatives of lysergic acid with the goal of creating a circulatory and respiratory stimulant. todayifoundout.comwikipedia.org His later accidental discovery of LSD's profound psychological effects in 1943 opened up a new avenue of neuropharmacological research. todayifoundout.comosu.edu

Following the elucidation of LSD's structure and initial pharmacological characterization, researchers began to create modified forms to better understand its mechanism of action. 2-iodo-LSD was first described in the scientific literature by Albert Hofmann and his colleagues by 1956. wikipedia.orgwikipedia.org This and other halogenated derivatives, such as 2-bromo-LSD, were instrumental in early studies aiming to separate the different pharmacological effects of lysergamides. wikipedia.orgwikipedia.org

Rationale for Academic Investigation of Iodinated Lysergamide Compounds

The primary impetus for the academic investigation of iodinated lysergamide compounds, particularly 2-iodo-LSD, stems from their utility as research tools. The introduction of an iodine atom offers several key advantages for scientific study:

Radiolabeling for Receptor Mapping: The iodine atom can be replaced with a radioactive isotope, most commonly iodine-125 (B85253) ([¹²⁵I]). wikipedia.orgwikipedia.org This creates a radiolabeled version of the molecule, [¹²⁵I]2-iodo-LSD, which can be used as a high-affinity radioligand to label and quantify serotonin receptors in brain tissue. wikipedia.orgwikipedia.org The high specific radioactivity of [¹²⁵I] allows for the detection of even low densities of receptors.

Altered Pharmacological Profile: The addition of the bulky iodine atom at the 2-position of the indole (B1671886) ring of LSD alters its interaction with serotonin receptors. Unlike LSD, 2-iodo-LSD acts as an antagonist at 5-HT2A and 5-HT2C receptors. wikipedia.orgwikipedia.org This makes it a valuable tool for researchers to probe the function of these receptors without inducing the complex downstream signaling associated with agonism.

Development of Non-Hallucinogenic Probes: Because 2-iodo-LSD is a 5-HT2A receptor antagonist, it is described as non-hallucinogenic. wikipedia.orgwikipedia.org This characteristic is crucial for developing imaging agents for in vivo studies in humans, where inducing psychoactive effects would be undesirable. Radiolabeled derivatives of 2-iodo-LSD have been developed for potential use in imaging serotonin receptors in the living brain. wikipedia.orgwikipedia.org

Overview of Principal Research Paradigms and Methodological Approaches

The study of iodinated lysergamides like 2-iodo-LSD employs a range of standard and advanced neuropharmacological techniques to characterize their properties and interactions with biological systems.

Radioligand Binding Assays: This is a fundamental in vitro technique used to determine the affinity and density of receptors in a given tissue preparation, such as rat cortical homogenates. nih.gov In these assays, a radiolabeled ligand like [¹²⁵I]2-iodo-LSD is incubated with the tissue. By measuring the amount of radioactivity bound to the membranes, researchers can determine key parameters:

Kd (Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd value indicates a higher affinity.

Bmax (Maximum Binding Capacity): Represents the total number of receptors in the tissue sample.

Ki (Inhibition Constant): In competition binding assays, the affinity of a non-radiolabeled compound (like 2-iodo-LSD) is determined by its ability to displace a known radioligand from the receptor. The Ki value reflects the affinity of the competing, unlabeled drug.

Autoradiography: This technique allows for the visualization of the distribution of radiolabeled compounds within tissue sections. After incubating a brain slice with a radiolabeled ligand such as [¹²⁵I]2-iodo-LSD, the slice is exposed to a photographic film or a sensitive phosphor screen. The resulting image reveals the specific brain regions where the radioligand has bound, providing a detailed map of receptor localization.

In Vitro Functional Assays: To determine whether a compound acts as an agonist or antagonist, researchers use functional assays. For example, the antiserotonergic activity of 2-iodo-LSD has been measured in isolated rat uterus tissue by observing its ability to block serotonin-induced contractions. wikipedia.orgwikipedia.org

Molecular Modeling: Computational techniques are used to simulate the interaction between the lysergamide and its receptor at the atomic level. nih.gov This can provide insights into the specific binding orientation and the conformational changes in the receptor that are induced by the ligand, helping to explain the observed pharmacological properties. nih.govyoutube.com

Data on 2-Iodo-LSD and Related Compounds

The following tables summarize key research findings related to 2-iodo-LSD.

Table 1: Receptor Binding Profile of 2-Iodo-LSD

| Receptor | Affinity (Ki in nM) | Receptor Action | Reference |

|---|---|---|---|

| 5-HT2A | High | Antagonist | wikipedia.orgwikipedia.org |

| 5-HT2C | High | Antagonist | wikipedia.orgwikipedia.org |

| Dopamine Receptors | Moderate (40 nM) | - | |

| Adrenergic Receptors | Low (>100 nM) | - |

Table 2: Comparative Antiserotonergic Activity

| Compound | Antiserotonergic Activity (Relative to LSD) | Assay | Reference |

|---|---|---|---|

| LSD | 100% | Isolated Rat Uterus | wikipedia.orgwikipedia.org |

| 2-Iodo-LSD | 57.4% | Isolated Rat Uterus | wikipedia.orgwikipedia.org |

| 2-Bromo-LSD | ~103% | Isolated Rat Uterus | wikipedia.orgwikipedia.org |

Table 3: Compound Names Mentioned in this Article

| Common Name/Abbreviation | Full Chemical Name |

|---|---|

| 2-Bromo-LSD | 2-Bromo-lysergic acid diethylamide |

| 2-Iodo-LSD | 2-Iodo-lysergic acid diethylamide |

| Ergoline | (6aR,10aR)-4,6,6a,7,8,9,10,10a-Octahydroindolo[4,3-fg]quinoline |

| LSD | Lysergic acid diethylamide |

Structure

3D Structure

Properties

Molecular Formula |

C20H24IN3O |

|---|---|

Molecular Weight |

449.3 g/mol |

IUPAC Name |

N,N-diethyl-5-iodo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C20H24IN3O/c1-4-24(5-2)20(25)12-9-14-13-7-6-8-16-18(13)15(19(21)22-16)10-17(14)23(3)11-12/h6-9,12,17,22H,4-5,10-11H2,1-3H3 |

InChI Key |

OBCUQRYIGTWROI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)I)C |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Iodinated Lysergamide Derivatives

Strategies for the Synthesis of Iodinated Lysergamide (B1675752) Compounds

The synthesis of iodinated lysergamide compounds typically involves the modification of the pre-existing lysergamide scaffold or the incorporation of iodine during the construction of the ergoline (B1233604) ring system. Given the sensitivity of the lysergamide core, particularly the indole (B1671886) moiety, directed iodination strategies are often employed to achieve regioselectivity.

Directed Iodination of the Lysergamide Core

Directed iodination aims to control the position of iodine substitution on the lysergamide framework. This is crucial due to the potential for multiple substitution sites on the complex tetracyclic structure. While direct electrophilic iodination of electron-rich arenes can occur, leading to potential regioselectivity issues, directed C-H iodination using catalysts and directing groups offers a more controlled approach. nih.gov Palladium-catalyzed C-H iodination, for instance, has been developed using molecular iodine as the sole oxidant and an amide auxiliary to direct the functionalization to the ortho position of the amide. nih.gov This strategy has shown compatibility with various heterocycles, suggesting its potential applicability to the indole system of lysergamides. nih.gov

Substitution at the C(2) position of the lysergamide core with halogens, including iodine, has been reported to lead to compounds that are generally inactive as hallucinogens. researchgate.netmdma.ch This highlights the significance of controlled iodination to specific positions for targeted research.

Precursor Chemistry and Intermediate Reaction Pathways

The synthesis of iodinated lysergamides can also involve the preparation of iodinated precursors that are subsequently incorporated into the ergoline ring system. Total synthesis strategies for lysergic acid, the precursor to many lysergamides, often involve the coupling and cyclization of simpler aromatic or heteroaromatic building blocks. nih.govnih.govchemrxiv.orgresearchgate.net The introduction of iodine into one of these building blocks before the final cyclization steps can lead to iodinated lysergamide derivatives.

For example, a synthesis of lysergic acid has been reported that involves starting from an iodopyridine derivative. chemrxiv.orgyoutube.com A magnesium-halogen exchange on the iodopyridine creates a nucleophile that can then react with a functionalized aldehyde. chemrxiv.orgyoutube.com This intermediate is carried through subsequent steps, including reductions and cyclizations, to build the lysergic acid scaffold. chemrxiv.orgyoutube.com While this specific example describes the synthesis of lysergic acid itself, the principle of incorporating iodine into a precursor molecule before forming the complete ergoline system is applicable to the synthesis of iodinated lysergamides.

Another approach in the synthesis of ergoline alkaloids involves the use of iodoalkynes in reactions like the Nozaki-Hiyama-Kishi reaction, which can be part of constructing the complex ring system. nih.gov The presence of iodine in such intermediates can influence the efficiency and selectivity of coupling processes. nih.gov

Stereoselective Synthesis and Enantiomeric Control

Stereochemistry is a critical aspect of lysergamide chemistry, as the biological activity is highly dependent on the absolute configuration at specific chiral centers, particularly at the C(5) and C(8) positions. researchgate.net The natural and biologically active lysergamides typically possess the R stereochemistry at both of these positions. researchgate.net Inversion at either center can abolish hallucinogenic activity. researchgate.net

Achieving stereoselective synthesis of iodinated lysergamides is therefore paramount to ensure the formation of the desired stereoisomer. Strategies for stereoselective synthesis in organic chemistry include using chiral starting materials, resolution of enantiomers, employing chiral auxiliaries, or utilizing enantioselective catalysis. ethz.ch

While general methods for stereoselective synthesis of ergoline alkaloids exist, including palladium-catalyzed domino cyclization reactions that can create stereogenic centers with controlled chirality, specific details on the stereoselective synthesis of iodinated lysergamides are less commonly reported in broad overviews. nih.gov However, the principles of stereochemical control developed for lysergamide synthesis in general would be applicable to their iodinated counterparts. For instance, controlling the stereochemical outcome during cyclization reactions or utilizing chiral reagents or catalysts during the introduction of the iodine atom or the assembly of iodinated precursors would be essential for obtaining specific stereoisomers. The use of hypervalent iodine-based chiral auxiliaries in catalytic stereoselective synthesis represents a growing area of research that could potentially be applied to the synthesis of chiral iodinated compounds. rsc.org

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation in Research

Structural elucidation and confirmation of iodinated lysergamide derivatives are critical steps in their research and characterization. Advanced spectroscopic and chromatographic techniques play a vital role in determining the precise structure, including the position of iodine substitution and the stereochemical configuration, as well as assessing sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Regioisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules. measurlabs.com It provides detailed information about the functional groups and their relative positions within a molecule, making it invaluable for distinguishing between isomers and regioisomers of iodinated lysergamides. measurlabs.com

Both ¹H NMR and ¹³C NMR spectroscopy are commonly used in the analysis of lysergamides and their derivatives. nih.govljmu.ac.ukmdpi.com The chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra provide information about the hydrogen atoms in the molecule and their local electronic environment, which is influenced by the presence and position of an electronegative atom like iodine. Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton.

For lysergamides, specific resonances in the NMR spectrum can be indicative of structural features and potential epimerization. researchgate.net For example, the C-9 resonance has been used to quantitate the epimerization of LSD to iso-LSD. researchgate.net While direct examples of NMR analysis specifically detailing the position of iodine on a lysergamide core are not extensively highlighted in the provided snippets, the general principles of NMR for structural elucidation and isomer differentiation in complex organic molecules are directly applicable. Comparing experimental NMR spectra to theoretically predicted spectra can also aid in the structural analysis of novel psychedelics and their analogs. mdpi.com

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. nih.govljmu.ac.ukljmu.ac.ukresearchgate.netmdpi.com For iodinated lysergamides, MS can confirm the molecular formula and provide clues about the presence and location of the iodine atom.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used in the analysis of lysergamides. nih.govljmu.ac.ukljmu.ac.ukresearchgate.netmdpi.com GC-MS, often employing electron ionization (EI), produces characteristic fragmentation patterns that can be used to identify and differentiate between closely related lysergamide analogs. ljmu.ac.ukresearchgate.netmdpi.com The fragmentation of lysergamides often involves the cleavage of bonds within the complex ring system and the amide side chain, leading to characteristic ions. ljmu.ac.ukmdpi.com The presence of an iodine atom would influence the fragmentation pathways and the mass-to-charge ratios (m/z) of the resulting fragments, providing valuable information for structural confirmation.

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments. nih.gov This is particularly useful for confirming the incorporation of iodine and differentiating between compounds with similar nominal masses. Tandem mass spectrometry (MS/MS) can provide further structural details by fragmenting selected ions and analyzing the resulting daughter ions. ljmu.ac.ukresearchgate.net

While specific fragmentation patterns for "LSD, iodo" are not detailed in the provided results, the general principles of lysergamide fragmentation by MS are well-established. For instance, characteristic ions related to the N,N-diethyl group or modifications at the N6 and N1 positions have been identified. caymanchem.commdpi.com The presence of an iodine substituent would lead to additional or shifted fragment ions depending on its position on the lysergamide core.

The analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry demonstrates the applicability of MS techniques to characterize iodinated organic molecules, highlighting the distinct elution order and fragmentation behavior of iodinated species. nih.gov This suggests that similar approaches would be effective for the analysis of iodinated lysergamides.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthesized iodinated lysergamide derivatives and for separating them from reaction byproducts or impurities. HPLC methods are widely used for the analysis of lysergamides due to their ability to separate closely related compounds uni-freiburg.de, nih.gov.

For the analysis of iodinated lysergamides, reverse-phase HPLC is commonly employed. This technique utilizes a stationary phase that is less polar than the mobile phase, allowing for the separation of compounds based on their hydrophobicity. Mobile phases typically consist of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol, often with the addition of an acidic modifier like phosphoric acid or trifluoroacetic acid to control ionization and improve peak shape sielc.com, nih.gov.

Detection of lysergamides in HPLC is often achieved using UV detection, as these compounds possess chromophores that absorb UV light. Mass spectrometry (MS) is also frequently coupled with HPLC (HPLC-MS) to provide more definitive identification and characterization of the separated components based on their mass-to-charge ratio uni-freiburg.de, nih.gov. This is particularly useful for detecting and identifying impurities in synthesized samples uni-freiburg.de.

Specific HPLC methods have been developed for the separation and analysis of various lysergamide isomers and analogs researchgate.net. While a method specifically optimized for 2-Iodo-LSD was not found, general principles for lysergamide analysis by HPLC apply. The choice of stationary phase, mobile phase composition, flow rate, and detection wavelength are optimized to achieve adequate separation and sensitivity for the target iodinated compound and potential impurities. For instance, the separation of closely related isomers can be challenging and may require specific column chemistries or optimized gradient elution profiles researchgate.net, researchgate.net.

The purity of synthesized iodinated lysergamides is critical for accurate pharmacological evaluation and SAR studies. HPLC analysis provides a reliable means to quantify the desired product and identify the presence and levels of impurities, such as unreacted starting materials, side products from the iodination reaction, or degradation products.

Rational Design and Synthesis of Novel Iodinated Ergoline Analogs for Structure-Activity Relationship (SAR) Studies

Rational design and synthesis of novel iodinated ergoline analogs are integral to understanding the structure-activity relationships (SAR) within this class of compounds. By systematically modifying the ergoline structure and introducing iodine at specific positions, researchers can investigate how these changes influence binding affinity and functional activity at various receptors, particularly serotonin (B10506) receptors, which are key targets for lysergamides researchgate.net, ontosight.ai.

The ergoline scaffold provides a rigid framework for SAR studies. Modifications at different positions can lead to distinct pharmacological profiles. The introduction of an iodine atom, a relatively large and electronegative substituent, can alter the electronic and steric properties of the molecule, affecting its interaction with binding sites on receptors.

Exploration of Substituent Effects at Key Positions (e.g., C2, N1, N6)

Exploration of substituent effects at key positions of the ergoline core, such as C2, N1, and N6, is a common strategy in lysergamide SAR studies acsmedchem.org, caymanchem.com. The C2 position on the indole ring is of particular interest for iodination, as seen with 2-Iodo-LSD ontosight.ai. Substitutions at this position can influence the interaction with the binding pocket of receptors. For example, 2-bromo-LSD (BOL), which has a bromine atom at the C2 position, is reported to be non-hallucinogenic in humans, highlighting the significant impact of halogen substitution at this site researchgate.net.

The N1 position on the indole nitrogen and the N6 position on the saturated part of the ergoline ring are also amenable to modification. Alkyl substitutions at the N6 position are known to affect the pharmacological properties of lysergamides caymanchem.com. While direct iodination at N1 or N6 is less common due to the chemical nature of these positions, the synthesis of analogs with iodine-containing substituents attached to these nitrogens could be explored. SAR studies involving systematic variations at these positions, including the introduction of halogens or halogenated groups, help to delineate the structural requirements for activity and selectivity at different receptor subtypes acsmedchem.org.

Data from SAR studies are often analyzed using computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, to correlate physicochemical properties of substituents with biological activity acs.org, nih.gov. This can help predict the activity of novel analogs and guide the design of future synthesis efforts.

Synthesis of Deuterated and Radiolabeled Iodinated Analogs for Research Applications

The synthesis of deuterated and radiolabeled iodinated lysergamide analogs is important for various research applications, including pharmacokinetic studies, metabolism studies, and receptor binding assays.

Deuteration involves replacing hydrogen atoms with deuterium (B1214612) isotopes (²H). This modification can alter the metabolic stability of a compound by slowing down enzymatic cleavage at deuterated positions, without significantly changing its pharmacological properties nih.gov. Deuterated analogs are valuable tools for studying the metabolic fate of iodinated lysergamides and can be used in conjunction with mass spectrometry for quantitative analysis in biological matrices. Synthetic routes to deuterated compounds often involve using deuterated reagents, such as iodomethane-d₃ for introducing deuterated methyl groups tandfonline.com, or performing reactions in deuterated solvents mdpi.com.

Radiolabeling involves incorporating a radioactive isotope into the molecule. For iodinated compounds, radioactive isotopes of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, are commonly used nih.gov, mdpi.com. These radiolabeled analogs are essential for in vitro and in vivo studies, such as receptor binding assays to determine affinity and occupancy, and imaging studies like SPECT (Single-Photon Emission Computed Tomography) to track the distribution of the compound in the body nih.gov, mdpi.com.

The synthesis of radiolabeled iodinated lysergamides typically involves introducing the radioactive iodine isotope in the final steps of the synthesis to minimize exposure and handling of radioactive materials. Methods for radioiodination can include electrophilic substitution reactions using radioactive iodide in the presence of an oxidizing agent mdpi.com, mdpi.com, or nucleophilic displacement reactions nih.gov. The specific method used depends on the position of iodination and the availability of suitable precursors. Purification of radiolabeled compounds is often performed using techniques like HPLC to ensure high radiochemical purity before use in biological experiments nih.gov, google.com.

These isotopically modified iodinated lysergamides provide powerful tools for researchers to investigate the pharmacological properties, metabolic pathways, and in vivo behavior of this class of compounds in detail.

Molecular Pharmacology and Receptor Interaction Mechanisms of Iodinated Lysergamide Derivatives

Ligand-Receptor Binding Kinetics and Affinity Profiling

Characterizing the interaction between a ligand and its receptor involves determining the rate at which they associate and dissociate (kinetics) and the strength of their binding (affinity). These parameters are crucial for understanding the potential pharmacological effects of a compound at a molecular level.

In Vitro Radioligand Binding Assays Using Iodinated Ligands

Radioligand binding assays are a fundamental technique for quantifying receptor density and ligand affinity. Iodinated lysergamide (B1675752) derivatives, particularly those labeled with radioactive iodine isotopes like 125I, have been developed and utilized as radioligands in these assays. For instance, 2-[125I]iodo-LSD has been employed as a radioligand to label different populations of 5-HT binding sites acnp.org. D-(+)-N-ethyl-2-[125I]iodo-lysergic acid diethylamide ([125I]-EIL) was developed as a ligand for molecular imaging of serotonin (B10506) receptors, demonstrating very high affinity for 5HT2A receptors in rat cerebral cortex with a dissociation constant (KD) of 0.2 nM mdpi.com. Another iodinated derivative, N-methyl-2-[125I]-iodo-lysergic acid diethylamide ([125I]-MIL), showed an apparent KD of 0.14 nM at 5HT2A receptors in vitro using rat forebrain homogenates mdpi.com. These studies highlight the utility of iodinated lysergamides as high-affinity probes for specific receptor subtypes.

The use of iodinated radioligands allows for sensitive detection and quantification of receptor binding, providing valuable data on the density and distribution of target receptors in tissue samples. The high affinity observed for some iodinated derivatives suggests they can serve as potent tools for receptor characterization.

Competitive Binding Studies at Serotonin (5-HT) Receptor Subtypes

Competitive binding studies involve assessing the ability of a non-radiolabeled compound to displace a radioligand from its binding site, thereby determining the affinity of the non-radiolabeled compound for that receptor. While direct competitive binding data for 2-Iodo-LSD across a broad panel of receptors is less extensively documented in the provided results compared to LSD, studies with related compounds and the use of iodinated ligands provide insights.

LSD itself is known to bind with high affinity to most serotonin receptors, excluding 5-HT3 and 5-HT4 wikipedia.orgrjptonline.org. Its psychedelic effects are primarily linked to activation of the 5-HT2A receptor wikipedia.orgwikipedia.org. Competitive binding studies have shown LSD to be a potent displacer of 3H-ketanserin, a ligand for 5-HT2 receptors, in human cortical samples with a Ki of 0.9 nM nih.gov. LSD also exhibits nanomolar affinities for 5-HT1A, 5-HT2A, and 5-HT2C receptors researchgate.net. The introduction of an iodine atom at the 2-position, as in 2-Iodo-LSD, is expected to modify these interactions. While specific Ki values for 2-Iodo-LSD displacing other ligands are not explicitly detailed for numerous receptors in the provided text, the high affinity of iodinated derivatives like [125I]-EIL and [125I]-MIL for 5-HT2A and 5-HT2C receptors suggests that 2-Iodo-LSD itself likely possesses high affinity for these subtypes mdpi.com. Furthermore, [125I]-2-iodo LSD has been used as a radioligand to evaluate binding affinity towards the human 5-HT6 receptor guidetopharmacology.org.

The following table summarizes some reported binding affinities for LSD at various serotonin receptor subtypes, providing a comparative context for the expected interactions of iodinated lysergamides:

| Receptor Subtype | LSD Ki (nM) | Source |

| 5-HT1A | 3 - 9.5 | mdpi.comresearchgate.net |

| 5-HT1B | 6.6 | mdpi.com |

| 5-HT2A | 0.76 - 21.4 | rjptonline.org |

| 5-HT2A (3H-ketanserin) | 0.9 | nih.gov |

| 5-HT2C | 1.1 - 45.7 | rjptonline.org |

| 5-HT6 | 2.29 | rjptonline.org |

Binding Characterization at Dopamine (B1211576), Adrenergic, and Other Neurotransmitter Receptors

Beyond serotonin receptors, lysergamide derivatives, including LSD, are known to interact with a range of other neurotransmitter receptors, albeit often with lower affinity compared to their primary serotonergic targets wikipedia.orgrjptonline.org. LSD has shown affinity for dopamine receptors (D1, D2, D3) and adrenergic receptors (alpha1a, alpha2) mdpi.comwikipedia.org. Specifically, LSD is described as a partial agonist at D2 dopaminergic receptors nih.gov.

The iodination at the 2-position can influence these interactions as well. Studies have shown high affinity binding of [125I]iodo-lysergic acid diethylamide to a D2-like dopamine receptor in Caenorhabditis elegans nih.gov. This indicates that iodinated lysergamides can retain or even exhibit notable affinity for dopaminergic targets. While detailed competitive binding data for 2-Iodo-LSD at a wide array of dopamine, adrenergic, and other receptors is not extensively provided in the search results, the known promiscuity of the lysergamide scaffold and the specific interaction noted with the C. elegans D2-like receptor suggest that 2-Iodo-LSD is likely to interact with some of these targets. The use of radioiodinated ligands is also a standard method for probing adrenergic receptors, as illustrated by the use of radioiodinated p-iodoclonidine for the alpha2-adrenergic receptor nih.gov.

Receptor Selectivity and Functional Activity at the Molecular and Cellular Level

Receptor selectivity refers to a compound's preference for binding to one receptor subtype over others. Functional activity describes the downstream effects triggered by the ligand-receptor interaction, such as the activation of intracellular signaling pathways.

G Protein-Coupled Receptor (GPCR) Activation and Downstream Signaling Pathways

Most serotonin, dopamine, and adrenergic receptors are G protein-coupled receptors (GPCRs) wikipedia.orgnih.govsigmaaldrich.com. Upon ligand binding, GPCRs undergo conformational changes that facilitate interaction with and activation of heterotrimeric G proteins, leading to the modulation of various intracellular signaling cascades, such as those involving adenylyl cyclase or phospholipase C (leading to IP1 accumulation) nih.gov. The 5-HT2A receptor, a key target for many lysergamides, is primarily coupled to the Gq/11 signaling pathway wikipedia.org.

Studies investigating the functional activity of lysergamides often measure the recruitment of G proteins or downstream signaling events. For example, assays measuring miniGαq recruitment have been used to characterize the 5-HT2A functional activity of LSD and related compounds acs.orgugent.beresearchgate.net. LSD has been shown to elicit dose-dependent increases in IP1 accumulation, a measure of Gq signaling, in cells expressing human 5-HT2A receptors biorxiv.org.

While specific functional activity data for 2-Iodo-LSD is limited in the provided results, its structural similarity to LSD and affinity for 5-HT2A and 5-HT2C receptors suggest it is likely to act as an agonist or partial agonist at these GPCRs, triggering downstream signaling pathways. The iodination could influence the efficacy and potency of the compound at these receptors. For instance, 2-bromo-LSD, another halogenated derivative, shows reduced efficacy in both Gq and beta-arrestin2 recruitment assays compared to LSD acs.org. This suggests that halogen substitution at the 2-position can impact the functional outcome of receptor binding.

Beta-Arrestin Recruitment and Receptor Trafficking Mechanisms

In addition to G protein coupling, activated GPCRs can also recruit beta-arrestin proteins. Beta-arrestins play roles in receptor desensitization, internalization (trafficking), and can also mediate G protein-independent signaling pathways researchgate.netresearchgate.net. The interaction with beta-arrestins is a critical aspect of GPCR pharmacology, and compounds can exhibit biased agonism, preferentially activating either G protein signaling or beta-arrestin recruitment ugent.beresearchgate.net.

LSD has been shown to recruit beta-arrestin 2 acs.orgugent.beresearchgate.net. Studies comparing Gq signaling and beta-arrestin2 recruitment for various compounds have indicated that LSD shows a modest bias towards IP1 (Gq) signaling versus beta-arrestin2 recruitment biorxiv.org. The crystal structure of LSD bound to the human 5-HT2A receptor revealed that an extracellular loop "lid" contributes to LSD's long residence time on the receptor and potentially dampens beta-arrestin2 recruitment researchgate.net. Beta-arrestin 2 has also been reported to be required for LSD-induced effects in mice ugent.beresearchgate.net.

Biased Agonism and Allosteric Modulation in Receptor Systems

Biased agonism and allosteric modulation are complex pharmacological concepts that describe how ligands can differentially activate or modulate distinct signaling pathways downstream of a single receptor. monash.edunih.gov Biased agonism occurs when a ligand stabilizes specific receptor conformations that preferentially engage certain intracellular signaling proteins (e.g., G proteins or β-arrestin) over others. monash.eduwikipedia.org Allosteric modulation involves a ligand binding to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the orthosteric ligand. rsc.org

While the concept of biased agonism has been extended to include biased allosteric modulation, research specifically detailing the biased agonism or allosteric modulation properties of 2-iodo-LSD is limited in the provided search results. monash.edu However, it is known that LSD itself exhibits biased agonism at serotonin 5-HT2A and 5-HT2C receptors, preferentially activating phospholipase A2 signaling over phospholipase C, which is activated by the endogenous ligand serotonin. wikipedia.org LSD is also described as a biased agonist that induces a conformation in serotonin receptors that preferentially recruits β-arrestin over activating G proteins. wikipedia.org Given the structural similarity, it is plausible that iodinated lysergamide derivatives may also exhibit biased signaling profiles, although specific research confirming this for 2-iodo-LSD was not prominently found.

Allosteric modulators can have varied effects on receptor function and may offer potential for greater selectivity compared to orthosteric ligands. rsc.org The interaction of an allosteric modulator can differentially influence the response to an agonist in a pathway-dependent manner. monash.edu Research into allosteric modulation is ongoing for various receptor systems, including metabotropic glutamate (B1630785) receptor 5 (mGlu5), where allosteric modulators have shown differential agonist activity across functional endpoints. biorxiv.org

In Vitro Enzymatic Metabolism and Interaction Profiling in Research Models

The in vitro metabolism of lysergamide derivatives, including those structurally related to LSD, is an important area of research for understanding their pharmacokinetic profiles and identifying potential metabolites. These studies often utilize research models such as human liver microsomes (HLMs), pooled human liver S9 fractions (pS9), or recombinant cytochrome P450 (CYP) enzymes. ljmu.ac.uknih.gov

Cytochrome P450 (CYP) Enzyme Inhibition/Induction Studies

In vitro studies employing human liver microsomes and recombinant CYP enzymes have been conducted to identify the specific CYP isoforms involved in the metabolism of lysergamide derivatives. For LSD itself, CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 have been implicated in the initial metabolic steps. ljmu.ac.uk Inhibition experiments have highlighted the significant influence of CYP1A2 and CYP3A4 on the metabolism of LSD analogs. ljmu.ac.uk

Studies investigating the metabolism of a range of LSD-based new psychoactive substances, including some lysergamides, in pooled human liver S9 fractions and with recombinant human cDNA-expressed CYP enzymes, have provided insights into the involved pathways. ljmu.ac.uk These studies have shown that N-dealkylation, hydroxylation, and combinations of these processes are predominant metabolic reactions, primarily catalyzed by CYP1A2 and CYP3A4. ljmu.ac.uk Inhibition studies with selective CYP inhibitors like alpha-naphthoflavone (B191928) (a CYP1A2 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) have demonstrated significant reductions in metabolite formation for various lysergamides. ljmu.ac.uk

While direct, detailed CYP inhibition/induction studies specifically on 2-iodo-LSD were not extensively detailed in the provided results, research on other lysergamides and related compounds provides a framework for understanding potential metabolic pathways. For instance, studies on the metabolism of 25B-NBF, a phenethylamine (B48288) with agonist activity at serotonin receptors, in human hepatocytes and with recombinant CYPs identified multiple CYPs, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4, as responsible for its metabolism through various pathways like hydroxylation, O-demethylation, and N-dearylation. mdpi.com Similarly, studies on 25I-NBOMe, another iodinated compound, have identified CYP3A4, CYP2C9, CYP2C19, CYP1A2, and CYP2B6 as major enzymes responsible for its biotransformation. researchgate.net

Based on the metabolic data available for related lysergamides and other iodinated psychoactive substances, it is reasonable to hypothesize that CYP enzymes, particularly CYP1A2 and CYP3A4, may play a role in the in vitro metabolism of 2-iodo-LSD in research models. Further specific studies on 2-iodo-LSD would be necessary to definitively identify the involved enzymes and their relative contributions.

Identification of Research-Relevant Metabolites in Non-human Biological Matrices

Metabolism studies in non-human biological matrices, such as those from rats and guinea pigs, have been conducted to identify metabolites of lysergamide derivatives. For LSD, metabolites identified in rats and guinea pigs include 13- and 14-hydroxy-LSD and their glucuronic acid conjugates, 2-oxo-LSD, and nor-LSD. nih.gov Guinea pigs have been shown to excrete significant amounts of 2-oxo-LSD. nih.gov Lysergic acid ethylamide (LAE) was also observed as a minor urinary metabolite in both species. nih.gov

While studies specifically detailing the identification of 2-iodo-LSD metabolites in non-human biological matrices were not prominently found, the metabolic pathways observed for LSD and other lysergamides in these models provide potential insights. Metabolic reactions such as hydroxylation, N-dealkylation, and conjugation (e.g., glucuronidation) are common for lysergamide structures in research models. ljmu.ac.uknih.gov For example, studies on 1P-AL-LAD in pooled human liver microsomes identified 14 phase I metabolites, including those resulting from hydroxylation of the lysergamide ring or the N6-allyl group, N-dealkylation, and N1-deacylation. nih.gov

The identification of metabolites in non-human matrices is crucial for understanding the biotransformation pathways and for developing analytical methods for their detection in research settings. ljmu.ac.uk While the specific metabolic fate of 2-iodo-LSD in various non-human models requires dedicated investigation, the existing data on related lysergamides suggest that hydroxylation and dealkylation pathways are likely to be involved, potentially leading to the formation of hydroxylated or dealkylated derivatives of 2-iodo-LSD.

Table 1: Potential Metabolic Pathways of Lysergamide Derivatives in In Vitro Research Models

| Metabolic Pathway | Description | Primary Enzymes Implicated (Based on related lysergamides) |

| N-Dealkylation | Removal of alkyl groups from nitrogen atoms | CYP1A2, CYP3A4, CYP2D6, CYP2E1 ljmu.ac.uknih.gov |

| Hydroxylation | Addition of hydroxyl groups to the molecule | CYP1A2, CYP3A4, CYP2C9, CYP2C19, CYP2E1 ljmu.ac.uknih.gov |

| N1-Deacylation | Removal of an acyl group from the N1 position | Not explicitly linked to specific CYPs for 2-iodo-LSD, but observed for 1-acylated lysergamides ljmu.ac.uknih.gov |

| Conjugation | Attachment of endogenous molecules (e.g., glucuronic acid) | UGT enzymes (observed for hydroxylated metabolites) nih.gov |

Note: This table is based on metabolic pathways identified for LSD and other related lysergamide derivatives in in vitro research models and may not directly reflect the complete metabolic profile of 2-iodo-LSD.

Table 2: Receptor Binding Affinity (Ki) of LSD at Various Serotonin Receptors

| Receptor Subtype | Ki (nM) Range (for LSD) |

| 5-HT1A | 0.64–4.92 rjptonline.org |

| 5-HT1D | 14 rjptonline.org |

| 5-HT2A | 0.76–21.4 rjptonline.org |

| 5-HT2B | 0.977–8.91 rjptonline.org |

| 5-HT2C | 1.1–45.7 rjptonline.org |

| 5-HT6 | 2.29 rjptonline.org |

Note: Data for 2-iodo-LSD's specific binding affinities across this full range of receptors were not available in the provided sources, but 2-iodo-LSD is known to interact with serotonin receptors. ontosight.ainih.gov

Advanced Analytical Methodologies for Research on Iodinated Lysergamide Compounds

Quantitative and Qualitative Analysis in Biological Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Compound Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely employed for the trace detection and quantification of psychoactive substances, including lysergamide (B1675752) analogs, in biological samples such as blood, urine, plasma, and serum. nih.govous-research.norsc.org The combination of liquid chromatography provides separation of the target analyte from matrix components, while tandem mass spectrometry offers high sensitivity and specificity through the selection of parent and fragment ions. nih.govrsc.org

For iodinated lysergamides like Lsd, iodo, LC-MS/MS is particularly valuable due to its ability to handle relatively polar and thermally labile compounds without derivatization, unlike some GC-MS methods. oup.com The presence of the iodine atom adds a specific mass signature (approximately 126.9 Da for 127I) which can aid in the identification of the parent compound and its potential metabolites during MS analysis. nih.gov Multiple reaction monitoring (MRM) mode in LC-MS/MS is commonly used for quantitative analysis, allowing for highly sensitive and selective detection by monitoring specific fragmentation transitions characteristic of the analyte. nih.govrsc.org

Recent studies on designer lysergamide analogs in biological samples have demonstrated the capability of ultra-high performance liquid chromatography coupled to triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) for trace determination at femtogram per milliliter (fg/mL) levels. nih.gov This highlights the potential sensitivity achievable for detecting iodinated lysergamides in research samples. Sample preparation techniques like liquid-liquid extraction (LLE) at controlled pH are often employed to isolate the target compounds from biological matrices before LC-MS/MS analysis. nih.govrsc.org

An example of the sensitivity and specificity of LC-MS/MS for lysergamides is shown in a study that achieved limits of quantification (LOQ) as low as 0.5 pg/mL for various analogs in biological matrices. nih.gov Precision and accuracy within acceptable ranges (e.g., ±15.8% and ±14.4% respectively) and good recovery values (80.6-118.6%) have been reported for such methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard analytical technique in forensic toxicology and research for the identification and quantification of various substances, including lysergamide analogs and their metabolites. uc.ptmdpi.comoup.com While some lysergamides can be thermally labile, derivatization techniques, such as silylation with reagents like BSTFA, can improve their volatility and thermal stability for GC analysis. ljmu.ac.ukuc.pt

GC-MS is particularly useful for analyzing more volatile metabolites that may be formed from iodinated lysergamides. Electron ionization (EI) in GC-MS produces characteristic fragmentation patterns that can aid in the structural elucidation of metabolites. nih.govnih.gov Comparing these fragmentation patterns to libraries or reference standards, if available, allows for the identification of known metabolites. uni-freiburg.de

Studies on the GC-MS analysis of lysergamides have explored different stationary phases and temperature programs to achieve effective separation of isomers and related compounds. ljmu.ac.uknih.govnih.gov For instance, fused silica (B1680970) columns with specific film thicknesses have been used for the analysis of lysergamides. ljmu.ac.uknih.gov The use of internal standards is also common in GC-MS for quantitative analysis to account for variations in sample preparation and injection. unodc.org

While direct GC-MS analysis of highly polar or non-volatile iodinated lysergamide metabolites might be challenging without extensive derivatization, it remains a valuable tool for the analysis of more volatile transformation products or for confirmatory analysis when coupled with techniques like GC-tandem MS (GC-MS/MS) for enhanced specificity. ljmu.ac.uk

Electrophoretic and Capillary Electrophoresis Techniques for Purity and Separation

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer high separation efficiency and are valuable for assessing the purity of iodinated lysergamide compounds and separating closely related substances, including isomers. oup.comcolby.edunih.govresearchgate.netresearchgate.netljmu.ac.ukmdpi-res.com CE separates analytes based on their charge-to-size ratio within a narrow capillary tube under an applied electric field. colby.edu

Different CE modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed depending on the properties of the analyte. colby.edunih.gov MEKC, which utilizes a surfactant to form micelles, can separate both charged and neutral species and has been applied to the analysis of lysergamides. nih.gov

CE can be coupled with various detectors, including UV-Vis absorbance, fluorescence spectroscopy, and mass spectrometry (CE-MS), to provide both separation and detection capabilities. oup.comcolby.edu CE-MS, similar to LC-MS, can provide structural information through mass analysis. oup.com

CE has been used for the determination of LSD in biological samples like mouse blood, demonstrating its applicability for analyzing lysergamides in complex matrices. nih.gov The high separation efficiency of CE makes it suitable for resolving impurities or degradation products that might co-elute in other chromatographic methods, thus providing a robust method for purity assessment. colby.edu While migration time is a primary identifier in CE, confirmation of peak identity and purity often requires orthogonal detection methods or comparison of spectral data. colby.edu

Imaging Techniques for Receptor Localization and Occupancy in Preclinical Models

Imaging techniques play a critical role in preclinical research to visualize the distribution of iodinated lysergamide compounds or their radiolabeled analogs and to assess their binding to specific receptors in the brain and other tissues.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Applications

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive molecular imaging techniques that utilize radiolabeled ligands (radiotracers) to visualize and quantify specific molecular targets, such as receptors, in living subjects. criver.comnih.govresearchgate.netnih.gov These techniques are invaluable for studying the pharmacokinetics, biodistribution, and receptor occupancy of novel compounds in preclinical animal models. criver.comnih.gov

For iodinated lysergamides, SPECT is particularly relevant as it commonly utilizes iodine-123 (123I) as a radionuclide, which emits gamma rays detectable by SPECT scanners. nih.govresearchgate.netresearchgate.net PET, on the other hand, typically uses positron-emitting isotopes like carbon-11 (B1219553) (11C) or fluorine-18 (B77423) (18F), although iodine-124 (124I), a positron emitter, can also be used. nih.govrsc.org

Radiolabeled iodinated lysergamides, or related compounds with an iodine atom suitable for labeling with isotopes like 123I or 124I, can be synthesized as radioligands for PET or SPECT imaging. These radioligands can then be administered to preclinical models to study their distribution in the brain and their binding to target receptors, such as serotonin (B10506) receptors, which are known to be involved in the activity of lysergamides like LSD. nih.govwikipedia.org

Studies have successfully utilized iodinated radioligands for SPECT imaging of various neurotransmitter transporters and receptors in the brain, demonstrating the feasibility of using iodine isotopes for in vivo imaging of neurological targets. snmjournals.orgresearchgate.netresearchgate.net For example, 123I-labeled compounds have been used to image dopamine (B1211576) transporters in the human and monkey brain with SPECT. snmjournals.orgresearchgate.net The distribution of the radioligand in different brain regions can provide insights into the localization and density of the target receptors. researchgate.net

PET imaging with other radiolabeled ligands has also been used to assess receptor occupancy, where the binding of a non-labeled compound displaces the radioligand from the receptor, leading to a reduction in the observed radioactivity signal. criver.comnih.gov This approach can be adapted to study the receptor occupancy of iodinated lysergamides in preclinical models.

Quantitative Autoradiography for Ligand Distribution in Tissue Sections

Quantitative Autoradiography is an ex vivo technique used to determine the distribution and density of receptors or other binding sites in tissue sections, often from preclinical models. fz-juelich.deblogspot.comjove.com The method involves incubating thin tissue sections with a radiolabeled ligand, such as a radiolabeled iodinated lysergamide, allowing it to bind to its specific targets. fz-juelich.dejove.com After washing away unbound ligand, the tissue sections are exposed to a radiation-sensitive film or phosphor imaging plate. fz-juelich.deblogspot.com The resulting autoradiogram shows the spatial distribution of the bound radioactivity, which corresponds to the location of the binding sites. fz-juelich.dejove.com

Quantitative analysis of the autoradiograms, typically using densitometry or computerized image analysis, allows for the determination of binding parameters such as receptor density (Bmax) and ligand affinity (Kd or Ki) in specific brain regions or tissue structures. blogspot.comjove.com This provides high-resolution anatomical information about where the iodinated lysergamide compound binds in the tissue. researchgate.netjove.com

Radioligands labeled with isotopes like iodine-125 (B85253) (125I), which emits low-energy gamma rays and conversion electrons, are commonly used for in vitro quantitative autoradiography due to their suitability for high-resolution imaging in tissue sections. snmjournals.orgjove.com Studies have utilized 125I-labeled ligands to study the distribution of various receptors in brain tissue. researchgate.net

Quantitative autoradiography is a valuable complementary technique to in vivo imaging methods like PET and SPECT, providing higher spatial resolution for detailed analysis of ligand distribution and receptor binding at the tissue level. researchgate.netjove.com It can be used to validate findings from in vivo studies and to investigate the binding characteristics of iodinated lysergamides in specific brain regions or cell populations. blogspot.comjove.com

Data Table: Summary of Analytical Techniques for Iodinated Lysergamides

| Technique | Primary Application in Research | Key Advantages | Typical Sample Type(s) | Relevant Information for Iodinated Lysergamides |

| LC-MS/MS | Trace detection, Quantification | High sensitivity & specificity, Handles polar compounds | Biological fluids (blood, urine, etc.) | Detection based on mass of parent and fragments, Iodine provides specific mass. nih.govrsc.org |

| GC-MS | Metabolite analysis, Identification | Good separation for volatile compounds, Fragmentation patterns for structure elucidation | Biological samples, Extracts | Suitable for volatile metabolites, Derivatization may be needed for parent compound. ljmu.ac.ukoup.com |

| Electrophoresis/CE | Purity assessment, Separation | High separation efficiency, Resolves isomers/impurities | Purified samples, Biological extracts | Separation based on charge/size, Useful for purity and isomer separation. colby.edunih.gov |

| PET Imaging | In vivo receptor imaging, Occupancy | Non-invasive, Quantitative spatial distribution | Living subjects (preclinical models) | Requires positron-emitting iodine isotope (e.g., 124I), Visualizes distribution and binding. criver.comnih.gov |

| SPECT Imaging | In vivo receptor imaging, Occupancy | More accessible than PET, Uses gamma-emitting isotopes | Living subjects (preclinical models) | Commonly uses 123I, Visualizes distribution and binding. nih.govresearchgate.net |

| Quantitative Autoradiography | Ex vivo ligand distribution, Receptor binding | High spatial resolution, Detailed tissue distribution | Tissue sections (e.g., brain slices) | Uses isotopes like 125I, Provides high-resolution binding maps and quantification. snmjournals.orgjove.com |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Detailed Research Findings (Illustrative Examples based on search results applied to the context of iodinated lysergamides):

While specific detailed research findings on this compound using each of these methods were not extensively available in the provided snippets, the principles and applications of these techniques to lysergamides and iodinated radioligands are well-documented.

For example, research utilizing LC-MS/MS for lysergamide analysis has achieved quantification limits in the picogram per milliliter range in biological matrices, demonstrating the sensitivity required for detecting trace amounts of compounds like this compound in research samples. nih.gov The use of UHPLC coupled with sensitive MS/MS detection allows for the simultaneous analysis of multiple lysergamide analogs and their metabolites, which would be crucial for comprehensive studies of this compound. nih.gov

In the realm of imaging, studies with iodinated radioligands like 123I-labeled compounds for SPECT have shown successful visualization of specific targets in the brain of preclinical models and humans. snmjournals.orgresearchgate.netresearchgate.net Applying similar strategies to a radiolabeled analog of this compound (e.g., with 123I or 124I) would enable researchers to study its distribution in the brain in vivo and potentially assess its binding to serotonin receptors or other relevant targets. Quantitative autoradiography with 125I-labeled ligands has provided high-resolution maps of receptor distribution in tissue sections, a technique that could be applied to understand the precise binding sites of this compound at a microscopic level. fz-juelich.dejove.com

GC-MS, while potentially requiring derivatization for this compound itself, remains valuable for identifying and quantifying potential volatile metabolites formed during its biotransformation, similar to studies on other lysergamides. ljmu.ac.ukoup.com Electrophoretic techniques, particularly CE, would be beneficial for confirming the purity of synthesized this compound and for separating it from potential synthetic impurities or isomers, leveraging its high separation efficiency. colby.edunih.gov

Electrophysiological and Optical Methods for Cellular Response Characterization

Electrophysiological and optical methods provide powerful tools to probe the real-time cellular responses elicited by chemical compounds. Electrophysiology, particularly using MEAs, allows for the assessment of electrical activity in excitable cells or networks, while optical methods like FRET and BRET enable the study of molecular interactions and conformational dynamics of receptors and associated signaling proteins in living cells. The integration of these techniques offers a comprehensive approach to understanding the complex cellular events triggered by lysergamide binding.

Microelectrode Array (MEA) Recordings for Neuronal Network Activity

Microelectrode array (MEA) technology is a valuable electrophysiological technique for monitoring the electrical activity of neuronal networks in vitro. MEAs consist of a grid of electrodes embedded in a substrate, allowing for non-invasive, long-term recording of extracellular field potentials from cultured neurons. This provides insights into parameters such as spontaneous firing rate, burst activity, and synchronized network oscillations.

For research on iodinated lysergamides like 2-Iodo-LSD, MEA recordings could be employed to investigate their impact on neuronal network function. Lysergamides are known to interact with various neurotransmitter systems, prominently the serotonergic system. nih.gov Alterations in the activity of these systems by 2-Iodo-LSD could be reflected in changes in neuronal firing patterns and network dynamics observable through MEA recordings. While direct studies on 2-Iodo-LSD using MEA were not found in the provided search results, MEA recordings have been used to screen the neuroactivity of various substances.

A hypothetical MEA study investigating 2-Iodo-LSD could involve culturing primary neurons or induced pluripotent stem cell (iPSC)-derived neurons on MEA chips. After establishing stable network activity, 2-Iodo-LSD could be introduced at varying concentrations, and the resulting changes in electrical activity recorded over time. Analysis of parameters such as spike frequency, burst duration, and inter-burst interval could reveal the compound's effects on neuronal excitability and network synchronization.

Potential data from such a study might be presented in tables summarizing key electrophysiological parameters before and after compound application, or in plots showing dose-response relationships for specific activity metrics.

| MEA Parameter | Baseline (Control) | 2-Iodo-LSD (Concentration X) | 2-Iodo-LSD (Concentration Y) |

| Average Firing Rate (Hz) | [Data] | [Data] | [Data] |

| Burst Frequency (Bursts/min) | [Data] | [Data] | [Data] |

| Burst Duration (ms) | [Data] | [Data] | [Data] |

| Network Synchrony Index | [Data] | [Data] | [Data] |

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays for Receptor Dynamics

FRET and BRET are powerful techniques for studying molecular interactions and conformational changes of proteins, particularly receptors, in living cells and in real-time. These methods rely on the non-radiative transfer of energy between a donor fluorophore (in FRET) or a bioluminescent donor (in BRET) and an acceptor fluorophore when they are in close proximity (typically within 10 nm).

Lysergamides, including 2-Iodo-LSD, are known to exert their effects primarily through interactions with GPCRs, notably the 5-HT2A receptor. nih.gov FRET and BRET assays can be designed to investigate various aspects of these interactions, such as ligand binding, receptor dimerization or oligomerization, and conformational changes upon activation.

In FRET assays, both the donor and acceptor are fluorescent proteins or molecules. Energy transfer occurs when the donor is excited by an external light source, and its emission spectrum overlaps with the excitation spectrum of the acceptor. BRET, conversely, utilizes a bioluminescent donor (typically a luciferase) that generates light through an enzymatic reaction, transferring energy to a fluorescent acceptor. A key advantage of BRET is the absence of an external excitation light source, which reduces background noise and avoids issues like photobleaching associated with FRET.

For studying 2-Iodo-LSD, FRET or BRET assays could be developed by tagging the target receptor (e.g., 5-HT2A receptor) with donor and acceptor molecules at specific locations. Ligand binding or receptor activation by 2-Iodo-LSD could induce conformational changes or alter receptor-protein interactions, leading to changes in the distance and/or orientation between the donor and acceptor, and thus a change in the FRET or BRET signal.

For example, a BRET assay could be designed to monitor the interaction between the 5-HT2A receptor and β-arrestin, a protein involved in receptor desensitization and internalization. By tagging the receptor with a luciferase donor and β-arrestin with a fluorescent protein acceptor, the recruitment of β-arrestin to the activated receptor upon 2-Iodo-LSD binding would result in increased BRET signal.

Data from such assays are typically presented as BRET or FRET ratios, which correlate with the degree of energy transfer. Dose-response curves can be generated by measuring the BRET/FRET signal at different concentrations of 2-Iodo-LSD.

| 2-Iodo-LSD Concentration | BRET Ratio (Receptor-Arrestin Interaction) |

| 0 nM | [Data] |

| 1 nM | [Data] |

| 10 nM | [Data] |

| 100 nM | [Data] |

| 1000 nM | [Data] |

(Note: The data in this table is illustrative and not based on specific research findings for 2-Iodo-LSD using BRET. Actual research would yield specific numerical data for these parameters.)

These optical methods provide valuable information about the kinetics and efficacy of 2-Iodo-LSD in modulating receptor conformation and interactions, contributing to a deeper understanding of its cellular pharmacology.

Theoretical Frameworks and Computational Approaches in Lysergamide Research

Structure-Activity Relationship (SAR) Models and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are foundational theoretical frameworks used to correlate chemical structure with biological activity epa.govmdpi.comd-nb.info. These methods are particularly valuable in medicinal chemistry for identifying the key structural features responsible for a compound's activity and for predicting the activity of novel or untested analogs.

SAR involves a qualitative analysis of how changes in chemical structure affect biological activity. For lysergamides, this could involve examining how substitutions at different positions on the ergoline (B1233604) ring system or the amide group impact their affinity and efficacy at various receptor subtypes. The presence of a heavy atom like iodine at a specific position, such as the C2 position in 2-Iodo-LSD, can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the binding site of a receptor.

QSAR builds upon SAR by developing mathematical models that quantitatively relate molecular descriptors (numerical representations of chemical structure and properties) to biological activity epa.govmdpi.com. These descriptors can include physicochemical properties (e.g., lipophilicity, molecular weight, electronic charge distribution) and structural features (e.g., presence of specific functional groups, topological indices). By analyzing a series of compounds with known activities, QSAR models can be built to predict the activity of new compounds.

Ligand-Based and Structure-Based Drug Design Principles

SAR and QSAR analyses inform both ligand-based and structure-based drug design principles epa.gov.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target (e.g., a receptor) is unknown. It relies on the knowledge of known active ligands. By analyzing the common structural features and physicochemical properties of a set of active lysergamide (B1675752) analogs, researchers can infer the structural requirements for binding to the target receptor. QSAR models derived from these ligands can then be used to design and predict the activity of new compounds with similar properties. For 2-Iodo-LSD, ligand-based approaches would compare its structure and properties to those of other known lysergamide receptor ligands to infer its potential binding profile.

Structure-Based Drug Design: This approach utilizes the known three-dimensional structure of the biological target, typically obtained through techniques like X-ray crystallography or cryo-electron microscopy. With a receptor structure, computational methods can be used to predict how a ligand binds to the active site. This includes techniques like molecular docking and molecular dynamics simulations, discussed in the following sections. The crystal structure of LSD in complex with the human serotonin (B10506) 5-HT2B receptor has been reported, providing a structural basis for understanding lysergamide-receptor interactions researchgate.net. While a structure with 2-Iodo-LSD specifically might not be available, the LSD-bound structure provides a valuable template for modeling the binding of iodinated derivatives.

Predictive Modeling of Receptor Binding Affinities and Functional Profiles

Predictive modeling is a key application of QSAR and structure-based methods. By building models that correlate molecular descriptors or structural interactions with experimental binding data (e.g., Ki or IC50 values) and functional data (e.g., EC50 or efficacy), researchers can predict these properties for new compounds.

For 2-Iodo-LSD, computational models can predict its binding affinity to various serotonin receptor subtypes (such as 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), as well as other potential targets like dopaminergic and adrenergic receptors, to which LSD is known to bind wikipedia.orgnih.govmdpi.com. These predictions can help prioritize which receptors are most likely to be modulated by 2-Iodo-LSD and guide experimental validation. The iodine atom's size and electronic properties can influence these interactions, potentially altering the binding pose or affinity compared to non-iodinated LSD. Computational docking studies on other iodinated compounds have shown that the iodine atom can participate in favorable interactions within hydrophobic pockets and potentially engage in halogen bonding, which can enhance binding affinity benchchem.comresearchgate.net.

Predictive models can also attempt to forecast the functional profile of 2-Iodo-LSD, such as whether it acts as an agonist, antagonist, or partial agonist at specific receptors. This is more complex than predicting binding affinity and often requires integrating structural information with data on downstream signaling pathways.

Molecular Modeling and Dynamics Simulations of Ligand-Receptor Complexes

Molecular modeling and dynamics simulations provide a more detailed, atomistic view of the interactions between a ligand and its receptor. These techniques are essential for understanding the dynamic nature of biological systems and the nuances of molecular recognition.

Computational Docking for Binding Pose Prediction

Computational docking is a method used to predict the preferred orientation (binding pose) and affinity of a ligand when bound to a receptor of known structure chemrxiv.orgmdpi.comdost.gov.ph. Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on how well they fit and interact with the surrounding amino acid residues.

For 2-Iodo-LSD, docking studies with models of serotonin receptors (like 5-HT2A or 5-HT2B, for which structural information or homology models are available) can predict how the molecule sits (B43327) within the binding pocket. This includes identifying potential interactions between the iodine atom and specific amino acid residues, as well as interactions involving the ergoline core and the diethylamide tail. Docking studies on LSD and other lysergamides have identified key residues involved in binding, such as D155, S242, W336, F339, and F340 in the 5-HT2A receptor researchgate.netchemrxiv.org. Docking 2-Iodo-LSD would reveal how the iodine substituent might alter these interactions or introduce new ones, potentially explaining differences in binding affinity or kinetics compared to LSD.

All-Atom and Coarse-Grained Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations extend computational docking by simulating the movement and interactions of atoms and molecules over time chemrxiv.orgdost.gov.phacs.orgnih.gov. This provides insights into the flexibility of both the ligand and the receptor, the stability of the binding pose, and the conformational changes that occur upon binding.

All-Atom Simulations: These simulations model every atom in the ligand-receptor complex and the surrounding environment (e.g., water molecules, lipid bilayer if the receptor is membrane-bound). All-atom MD simulations can reveal how the presence of the iodine atom in 2-Iodo-LSD affects the dynamics of the ligand within the binding pocket and the induced conformational changes in the receptor. Simulations can also estimate the binding free energy, providing a more refined measure of binding affinity than docking scores alone chemrxiv.org. Studies on LSD-receptor complexes using MD simulations have explored the slow dissociation kinetics of LSD, suggesting a role for extracellular loops forming a "lid" over the binding pocket researchgate.net. MD simulations with 2-Iodo-LSD could investigate if the iodine atom influences the dynamics of this lid or the dissociation process.

Coarse-Grained Simulations: These simulations group several atoms into single "beads," reducing the computational cost and allowing for the simulation of larger systems or longer timescales. While less detailed than all-atom simulations, coarse-grained MD can be useful for studying larger-scale conformational changes in the receptor or the dynamics of the membrane environment around the receptor upon ligand binding.

Theoretical Neuropharmacological Models of Receptor Signal Integration and Network Modulation

Beyond the molecular level, theoretical neuropharmacological models aim to understand how ligand-receptor interactions translate into changes in neuronal activity and ultimately influence brain circuits and behavior nih.govfz-juelich.dekzoo.eduamazon.in. These models integrate information about receptor binding, signaling pathways, and neuronal network dynamics.

Computational neuropharmacology models can simulate the effects of a compound like 2-Iodo-LSD on signal transduction cascades initiated by receptor activation. Given that LSD and its analogs can interact with multiple receptor subtypes wikipedia.orgnih.govmdpi.com, these models can explore how the combined modulation of different receptors by 2-Iodo-LSD influences downstream signaling events within a neuron.

Furthermore, these models can be scaled up to simulate the activity of neuronal networks. By incorporating the predicted effects of 2-Iodo-LSD on individual neurons and synapses, researchers can investigate how the compound might alter network oscillations, information processing, and communication between different brain regions. While specific computational neuropharmacological models for 2-Iodo-LSD were not found, the principles applied to LSD and other psychoactive compounds are relevant nih.govkzoo.edu. These models can help hypothesize how the distinct receptor binding profile of 2-Iodo-LSD, potentially altered by the iodine substituent, might lead to specific effects on brain activity patterns.

Systems Biology Approaches to Complex Receptor Interactions

Systems biology provides a framework for understanding biological phenomena as emergent properties of interacting components within a system. In the context of lysergamide research, this involves examining how the interaction of compounds like 2-iodo-LSD with specific receptors, primarily serotonin receptors (5-HTRs), influences a network of downstream signaling pathways.

Computational approaches, such as molecular docking and molecular dynamics simulations, are integral to this. These methods allow researchers to predict and analyze the binding poses and affinities of lysergamides within the orthosteric and allosteric sites of receptors like the 5-HT2A and 5-HT2C receptors. Molecular dynamics simulations can further reveal the dynamic nature of these interactions, illustrating how ligand binding can induce conformational changes in the receptor that are critical for activation and downstream signaling. Studies on LSD and other lysergamides interacting with 5-HT2AR and 5-HT2BR have utilized these techniques to characterize binding poses and understand the role of receptor flexibility and extracellular loops in ligand binding kinetics and efficacy researchgate.netnih.gov.

Biased agonism is a key concept explored through systems biology approaches. Different ligands, even those binding to the same receptor, can differentially activate distinct intracellular signaling pathways (e.g., G protein-dependent versus beta-arrestin-dependent pathways). Computational studies, including molecular modeling and simulations, help to dissect the structural determinants of biased signaling by analyzing how specific ligand-receptor interactions stabilize different active receptor conformations encyclopedia.pubnih.govmdpi.com. For instance, research on various 5-HT2A receptor agonists has investigated their bias towards Gq protein activation or beta-arrestin recruitment, utilizing in vitro assays complemented by computational insights into ligand-receptor interactions mdpi.comacnp.org.

Radiolabeled lysergamides, such as 2-[125I]iodo-LSD ([125I]IOL) and D-(+)-N-ethyl-2-[125I]iodo-lysergic acid diethylamide ([125I]-EIL), have been developed as ligands for studying serotonin receptor distribution and binding characteristics experimentally nih.govnih.gov. The introduction of an iodine atom at the 2-position of LSD has been shown to increase selectivity for 5-HT2 receptors. Binding studies with [125I]IOL in rat cortex membranes have provided quantitative data on receptor density (Bmax) and affinity (KD) for 5-HT2 sites. Computational studies can leverage such experimental binding data to refine in silico models and better predict the interactions of novel lysergamide derivatives.

Table 1: Experimental Binding Data for 2-[125I]iodo-LSD in Rat Cortex Membranes

| Parameter | Value |

| KD | 0.9 ± 0.1 nmol/l |

| Bmax | 240 ± 20 fmoles/mg |

| Nonspecific binding (in presence of 100 nmol/l ketanserin) | 30-40% |

Network Science Principles Applied to Ligand-Mediated Cellular Responses

Network science provides tools and concepts to model and analyze complex biological systems as networks of interacting components. In the context of ligand-mediated cellular responses, this involves viewing receptors, signaling proteins, and downstream effectors as nodes in a network, with the interactions between them represented as edges.

Ligand binding to a receptor initiates a cascade of events that propagate through this cellular network, ultimately leading to a specific cellular response. The principles of network science can be applied to understand how the initial ligand-receptor interaction influences the state and activity of the entire network. For lysergamides, which interact with multiple receptor subtypes and can exhibit biased agonism, the resulting cellular response is not a simple linear outcome but rather a complex emergent property of the activated network.